2-sec-Pentylanthraquinone
Description
2-sec-Pentylanthraquinone (CAS: 75931-61-2) is a substituted anthraquinone featuring a secondary pentyl group (-CH(CH₂CH₂CH₃)CH₂CH₃) at the 2-position of the anthraquinone core.
Properties
CAS No. |
75931-61-2 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-pentan-2-ylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O2/c1-3-6-12(2)13-9-10-16-17(11-13)19(21)15-8-5-4-7-14(15)18(16)20/h4-5,7-12H,3,6H2,1-2H3 |
InChI Key |
IFHQWLHVCATXGU-UHFFFAOYSA-N |
SMILES |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCCC(C)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Other CAS No. |
75931-61-2 |
Synonyms |
2-sec-pentylanthraquinone; 2-sec-Pentyl-9,10-anthracenedione |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Polar Substituents: Alkyl groups (e.g., pentyl, ethyl) enhance lipophilicity, making these compounds suitable for non-polar applications like dye intermediates. In contrast, polar substituents (e.g., -OH, -NH₂) increase water solubility and reactivity, enabling pharmaceutical applications .
- Thermal Stability: 2-Methylanthraquinone demonstrates higher thermal stability (mp ~170°C) compared to hydroxy or amino derivatives, which decompose at elevated temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
